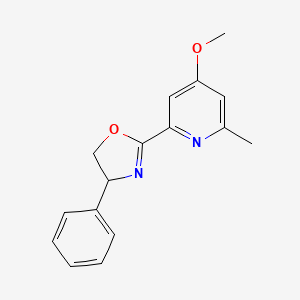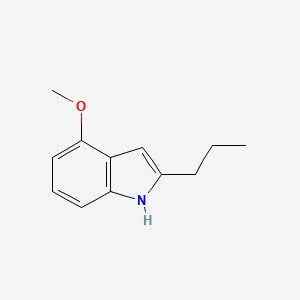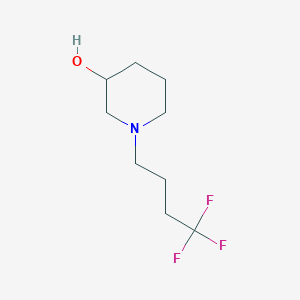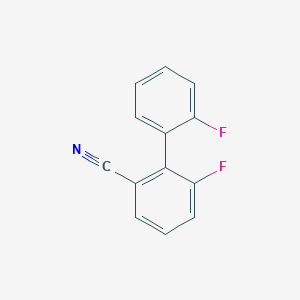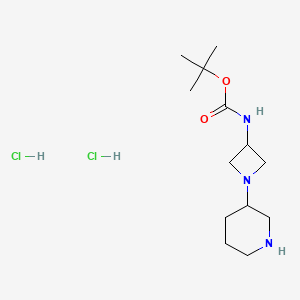
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate dihydrochloride is a chemical compound with a complex structure that includes a piperidine ring and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate dihydrochloride typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new drugs or as a tool for understanding biological processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the treatment of various diseases or as a component of drug delivery systems .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in areas such as coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
- tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate
Uniqueness
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate dihydrochloride is unique due to its specific combination of a piperidine ring and an azetidine ring. This structure provides distinct chemical properties that are not found in other similar compounds. These properties make it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H27Cl2N3O2 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
tert-butyl N-(1-piperidin-3-ylazetidin-3-yl)carbamate;dihydrochloride |
InChI |
InChI=1S/C13H25N3O2.2ClH/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-5-4-6-14-7-11;;/h10-11,14H,4-9H2,1-3H3,(H,15,17);2*1H |
InChI Key |
BVWLTBFWNFRYTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2CCCNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


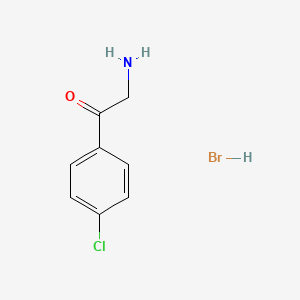

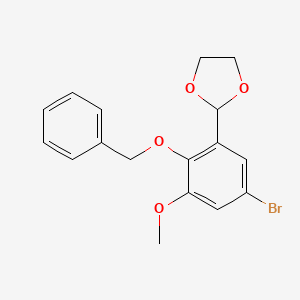
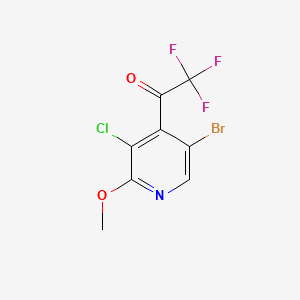
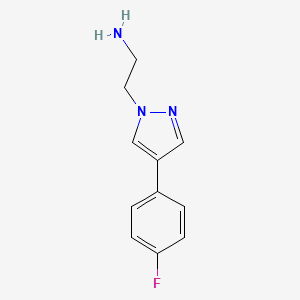
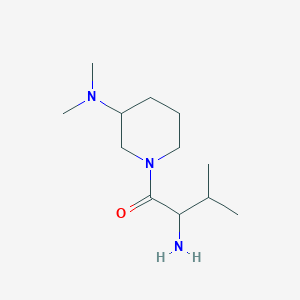
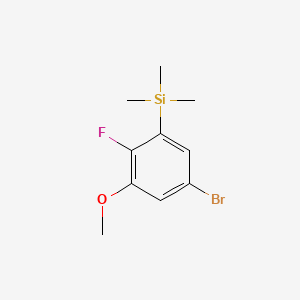
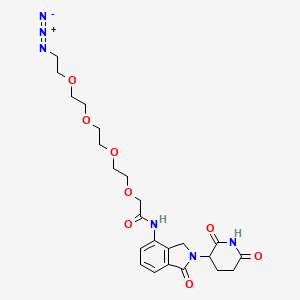
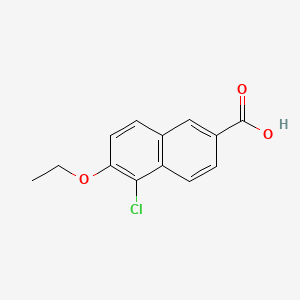
![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14775709.png)
